
3-Vinylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Vinylpyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a vinyl group attached to the nitrogen atom of the pyrrolidine ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
作用机制
Target of Action
3-Vinylpyrrolidine, a derivative of the pyrrolidine ring, is widely used by medicinal chemists to develop compounds for the treatment of human diseases It’s known that bioactive molecules characterized by the pyrrolidine ring and its derivatives have target selectivity . For instance, molecular docking studies have established that the interaction with Akt (a serine/threonine-specific protein kinase) may be a predominant mechanism of action of certain pyrrolidine analogues .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets, leading to changes in biological activity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine and its derivatives are known to influence various biological activities, which suggests they may interact with multiple biochemical pathways .
Result of Action
It’s known that the pyrrolidine ring and its derivatives have been used to obtain compounds for the treatment of human diseases , suggesting that they have significant biological effects.
Action Environment
It’s known that the properties of inertness, non-toxicity, and biocompatibility make pyrrolidine a versatile excipient for both conventional formulations and novel controlled or targeted delivery systems .
生化分析
Biochemical Properties
Pyrrolidine derivatives have been reported to interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific structure of the derivative
Cellular Effects
Pyrrolidine derivatives have been shown to exert various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism . It is possible that 3-Vinylpyrrolidine could have similar effects, but this would need to be confirmed through experimental studies.
Molecular Mechanism
Pyrrolidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The vinyl group in this compound could potentially influence these mechanisms.
准备方法
Synthetic Routes and Reaction Conditions: 3-Vinylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of 3-chloropropylamine with acetylene in the presence of a base, leading to the formation of the vinyl group on the pyrrolidine ring . Another method includes the cyclization of N-vinyl-2-pyrrolidone under specific conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, often employing catalysts and controlled reaction environments to facilitate the vinylation and cyclization reactions.
化学反应分析
Types of Reactions: 3-Vinylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated pyrrolidines.
Substitution: The vinyl group can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenation can be achieved using halogen gases or halogenating agents like N-bromosuccinimide.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated pyrrolidines.
Substitution: Halogenated pyrrolidines.
科学研究应用
3-Vinylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
相似化合物的比较
Pyrrolidine: Lacks the vinyl group, making it less reactive in certain chemical reactions.
N-Vinylpyrrolidone: Contains a vinyl group but differs in the position of the vinyl attachment, leading to different reactivity and applications.
Polyvinylpyrrolidone: A polymer form that is widely used in pharmaceuticals and industry.
Uniqueness: 3-Vinylpyrrolidine’s unique structure, with the vinyl group attached to the nitrogen atom, provides distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of complex molecules and materials, setting it apart from other pyrrolidine derivatives.
属性
IUPAC Name |
3-ethenylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-6-3-4-7-5-6/h2,6-7H,1,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRSDPGHIARUJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
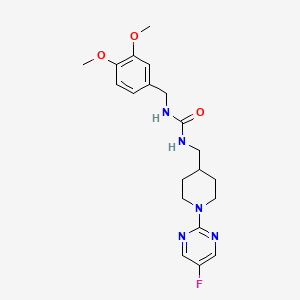
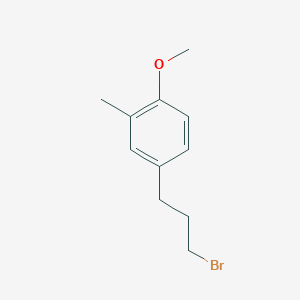
![1-methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine](/img/structure/B2892828.png)
![2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2892831.png)
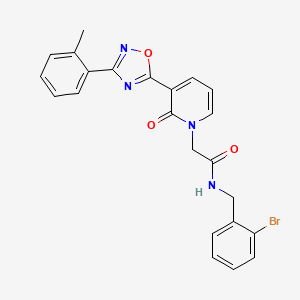
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2892834.png)
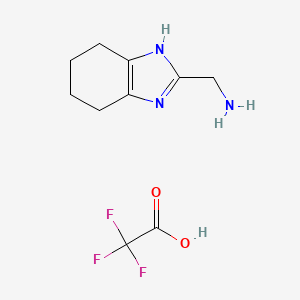
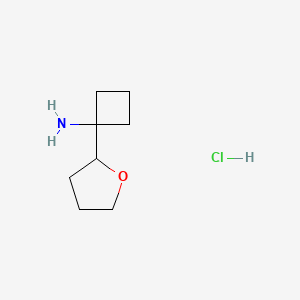
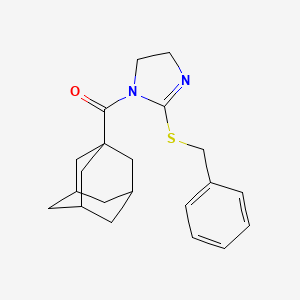
![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2892842.png)
![N6-(2-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2892843.png)
![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride](/img/structure/B2892844.png)
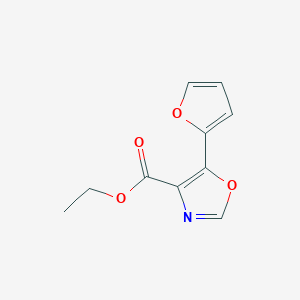
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2892846.png)
